Methyl 6-formylnicotinate
Overview
Description
Methyl 6-formylnicotinate is an organic compound with the molecular formula C8H7NO3. It is a derivative of nicotinic acid, specifically a methyl ester of 6-formylnicotinic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for Methyl 6-formylnicotinate involves the oxidation of Methyl 6-(hydroxymethyl)nicotinate. This reaction is typically carried out using manganese(IV) oxide in dichloromethane at room temperature (20°C) for about 4 hours. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent .
Industrial Production Methods: In an industrial setting, this compound can be synthesized by taking 6-methyl nicotinate as a raw material. The process involves using glacial acetic acid as a solvent and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate. This intermediate is then further processed to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: This compound can be reduced to its corresponding alcohol, Methyl 6-(hydroxymethyl)nicotinate, using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese(IV) oxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound itself is often the product of oxidation of Methyl 6-(hydroxymethyl)nicotinate.
Reduction: Methyl 6-(hydroxymethyl)nicotinate.
Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.
Scientific Research Applications
Methyl 6-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 6-formylnicotinate involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can act as a precursor to other biologically active molecules. The formyl group in its structure allows it to participate in various biochemical pathways, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
- Methyl nicotinate
- Methyl 6-bromonicotinate
- Methyl 6-chloronicotinate
- Methyl 6-methoxynicotinate
Comparison: Methyl 6-formylnicotinate is unique due to the presence of the formyl group at the 6-position of the nicotinate ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For instance, Methyl nicotinate lacks the formyl group and thus has different reactivity and applications .
Properties
IUPAC Name |
methyl 6-formylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWIADSJYMJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342968 | |
Record name | Methyl 6-formylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10165-86-3 | |
Record name | Methyl 6-formylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-formylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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